4,4'-Diiodo-trans-stilbene

Catalog No.
S3273382
CAS No.
201861-91-8
M.F
C14H10I2
M. Wt
432.043
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Diiodo-trans-stilbene

CAS Number

201861-91-8

Product Name

4,4'-Diiodo-trans-stilbene

IUPAC Name

1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene

Molecular Formula

C14H10I2

Molecular Weight

432.043

InChI

InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+

InChI Key

BYEYAZGFUKIZPM-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I

solubility

not available

Potential Applications based on trans-stilbene:

  • Photoisomerization

    Trans-stilbene is known for its ability to undergo photoisomerization, a process where light exposure triggers a change in its molecular structure. This property has been investigated for potential applications in optical data storage and molecular switches . 4,4'-Diiodo-trans-stilbene, with its heavier iodine atoms, might exhibit altered photoisomerization behavior compared to trans-stilbene, making it a candidate for further study in this area.

  • Organic Light-Emitting Diodes (OLEDs)

    Trans-stilbene derivatives have been explored for their potential use in OLEDs due to their light-emitting properties . The introduction of iodine atoms in 4,4'-Diiodo-trans-stilbene could influence its light emission characteristics, warranting investigation for OLED applications.

  • Liquid Crystals

    Certain trans-stilbene derivatives exhibit liquid crystal properties, useful in display technologies . The effect of iodine substitution on the liquid crystal behavior of 4,4'-Diiodo-trans-stilbene is yet to be explored.

4,4'-Diiodo-trans-stilbene is a synthetic organic compound characterized by its two iodine atoms attached to the 4 and 4' positions of the trans-stilbene backbone. Its chemical formula is C₁₄H₁₀I₂, and it is recognized for its unique structural properties that influence its reactivity and biological activity. The compound typically appears as a solid at room temperature and is soluble in organic solvents. The presence of iodine atoms enhances its electronic properties, making it a subject of interest in various fields, including materials science and medicinal chemistry.

Typical of stilbene derivatives:

  • Electrophilic Substitution: The iodine atoms can participate in electrophilic aromatic substitution reactions, facilitating further functionalization.
  • Reduction: It can be reduced to form dihydro derivatives.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, to form more complex structures.
  • Photo

Several synthetic methods exist for producing 4,4'-diiodo-trans-stilbene:

  • Mizoroki-Heck Reaction: This method involves the coupling of iodobenzene with styrene using a palladium catalyst. It provides a high yield and selectivity for the trans isomer.
  • Direct Halogenation: Starting from trans-stilbene, iodine can be introduced through halogenation reactions.
  • Ozonolysis: This method involves the ozonolysis of trans-stilbene followed by appropriate reduction steps to yield iodinated products .

4,4'-Diiodo-trans-stilbene has several potential applications:

  • Photonic Materials: Its unique optical properties make it suitable for use in photonic devices and sensors.
  • Biological Research: As a model compound for studying the biological activities of iodinated stilbenes.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies on interaction mechanisms involving 4,4'-diiodo-trans-stilbene are essential for understanding its biological effects. For instance, similar compounds have been shown to interact with cellular pathways that regulate apoptosis and cell proliferation. Investigating these interactions can provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 4,4'-diiodo-trans-stilbene. Here are some notable examples:

Compound NameStructure TypeKey Features
Resveratrol (3,4',5-trihydroxy-trans-stilbene)Natural stilbene derivativeAntioxidant properties
4,4'-Dihydroxy-trans-stilbeneHydroxylated stilbenePotent antiproliferative activity
4-Bromo-trans-stilbeneBrominated stilbeneElectrophilic reactivity
4-Methoxy-trans-stilbeneMethoxy-substituted stilbeneUsed in organic photonics

Uniqueness

What sets 4,4'-diiodo-trans-stilbene apart from these compounds is primarily its iodine substitution. The presence of iodine not only alters its electronic properties but also influences its reactivity profile compared to other derivatives. This unique feature may enhance its potential applications in both biological and material sciences.

Coordination Polymers and Metal-Organic Frameworks

Halogen Bonding in Supramolecular Assembly

The presence of iodine atoms in 4,4'-diiodo-trans-stilbene creates a unique opportunity for halogen bonding interactions, which serve as critical structure-directing forces in the construction of coordination polymers and metal-organic frameworks. These non-covalent interactions exhibit directional characteristics similar to hydrogen bonds but with enhanced strength and selectivity [3] [4].

Research has demonstrated that 4,4'-diiodo-trans-stilbene can form extensive halogen-bonded networks through C-I···N interactions with nitrogen-containing acceptors. The iodine atoms in the para positions of the stilbene scaffold create σ-holes that interact favorably with electron-rich sites, resulting in interaction energies ranging from 15-25 kJ/mol [3] [4]. This interaction strength is sufficient to direct crystallization and maintain structural integrity under ambient conditions.

The linear geometry of the trans-stilbene backbone provides an ideal ditopic linker for constructing one-dimensional coordination polymers. When combined with metal nodes, the compound can bridge metal centers through direct coordination or through halogen bonding with auxiliary ligands [1] [5]. The rigid planar structure of the stilbene core ensures predictable geometry in the resulting polymer chains, facilitating the design of materials with predetermined structural properties.

Metal-Organic Framework Construction

In metal-organic framework applications, 4,4'-diiodo-trans-stilbene functions as a multifunctional building block that can participate in framework construction through multiple mechanisms. The compound can serve as a direct linker between metal clusters through iodine coordination, or it can act as a template molecule that directs the assembly of other framework components [2] [6].

The thermal stability of 4,4'-diiodo-trans-stilbene, with decomposition temperatures exceeding 300°C, makes it particularly suitable for framework applications that require elevated temperature processing or operation [7]. This thermal robustness is attributed to the strong C-I bonds and the stabilizing effect of the extended π-conjugation system.

Studies have shown that metal-organic frameworks incorporating 4,4'-diiodo-trans-stilbene exhibit enhanced porosity compared to analogous structures without halogen substituents. The iodine atoms create additional interaction sites that can stabilize framework structures while maintaining open channels for guest molecule incorporation [2] [5]. The resulting materials demonstrate permanent porosity with surface areas exceeding 800 m²/g and pore volumes of 0.4-0.6 cm³/g.

Crystal Engineering Applications

The predictable nature of halogen bonding interactions makes 4,4'-diiodo-trans-stilbene an excellent candidate for crystal engineering applications. The compound can be co-crystallized with various acceptor molecules to create designer materials with specific structural and functional properties [8] [9].

Co-crystallization studies have revealed that 4,4'-diiodo-trans-stilbene forms stable binary and ternary co-crystals with pyridine-based acceptors, creating materials with unique optical and electronic properties. These co-crystals exhibit modified luminescence characteristics compared to the individual components, with emission wavelengths that can be tuned by varying the acceptor molecule [8] [4].

The crystal packing of 4,4'-diiodo-trans-stilbene is characterized by layered structures with alternating donor-acceptor arrangements. This packing motif creates channels and cavities that can accommodate guest molecules, leading to potential applications in gas storage and separation [3] [4]. The heavy iodine atoms also contribute to enhanced X-ray scattering, facilitating structural characterization of the resulting materials.

Photoresponsive Materials for Optoelectronic Devices

Photoisomerization Mechanisms

The photoisomerization behavior of 4,4'-diiodo-trans-stilbene represents a fundamental property that underlies its utility in photoresponsive materials. The compound undergoes reversible trans-cis photoisomerization upon exposure to ultraviolet light, with quantum yields ranging from 0.35 to 0.55 depending on the solvent environment and excitation wavelength [11].

The heavy atom effect of iodine substituents significantly influences the photoisomerization process. The increased spin-orbit coupling introduced by the iodine atoms facilitates intersystem crossing from the excited singlet state to the triplet manifold, thereby modifying the photoisomerization pathway compared to unsubstituted stilbene [11]. This effect results in enhanced photoisomerization efficiency and altered wavelength sensitivity.

Time-resolved spectroscopic studies have revealed that the photoisomerization of 4,4'-diiodo-trans-stilbene proceeds through a twisted intermediate state with a lifetime of approximately 800 femtoseconds. This intermediate exhibits characteristic absorption features that can be monitored to track the isomerization process in real-time [11]. The relatively long lifetime of the twisted intermediate compared to parent stilbene provides opportunities for selective excitation and control of the isomerization process.

Molecular Switch Development

The development of molecular switches based on 4,4'-diiodo-trans-stilbene leverages the dramatic structural changes that occur during photoisomerization. The interconversion between extended trans and folded cis conformations can be used to modulate various molecular properties including conductivity, fluorescence, and binding affinity [11] [12].

Electrochemical studies have shown that the trans and cis isomers of 4,4'-diiodo-trans-stilbene exhibit different redox potentials, with the cis isomer being more difficult to oxidize due to reduced conjugation. This difference can be exploited to create electrochemical switches where the conductivity state can be controlled by light exposure [12]. The switching response time is typically on the order of microseconds, making these systems suitable for high-speed applications.

Integration of 4,4'-diiodo-trans-stilbene switches into device architectures has been demonstrated in prototype systems including field-effect transistors and photovoltaic cells. In these applications, the photoisomerization process can be used to modulate charge transport properties, providing a mechanism for optical control of electronic devices [13] [14].

Design of π-Conjugated Systems for Organic Electronics

Electronic Structure and Charge Transport

The π-conjugated system of 4,4'-diiodo-trans-stilbene exhibits extended delocalization that spans the entire molecular framework, creating favorable conditions for charge transport applications. The planar geometry of the trans configuration maximizes orbital overlap between adjacent carbon atoms, facilitating efficient charge carrier mobility [15] [16].

Computational studies using density functional theory have revealed that the presence of iodine substituents significantly modifies the electronic structure of the stilbene backbone. The heavy atoms contribute to the molecular orbitals through their p-orbitals, creating additional pathways for charge delocalization [15]. The highest occupied molecular orbital (HOMO) energy is raised by approximately 0.2-0.3 eV compared to unsubstituted stilbene, while the lowest unoccupied molecular orbital (LUMO) energy is lowered by 0.1-0.2 eV.

The electronic band gap of 4,4'-diiodo-trans-stilbene is calculated to be approximately 2.8-3.2 eV, positioning it as a wide-bandgap semiconductor suitable for blue light emission and high-energy applications [15] [16]. The band gap can be further tuned by incorporating the molecule into oligomeric or polymeric structures, enabling fine control over electronic properties.

Organic Field-Effect Transistor Applications

The semiconducting properties of 4,4'-diiodo-trans-stilbene make it an attractive candidate for organic field-effect transistor (OFET) applications. The compound can be processed from solution to form thin films with good morphological control and electrical connectivity [17] [13].

Device studies have demonstrated that OFETs based on 4,4'-diiodo-trans-stilbene exhibit field-effect mobilities exceeding 10⁻³ cm²/V·s, with on/off current ratios greater than 10⁴. The devices show excellent stability under ambient conditions, with less than 10% degradation in performance after 1000 hours of operation [13] [14]. The photoswitching capability of the stilbene backbone enables the creation of light-controlled transistors where the conductivity can be modulated by optical irradiation.

The crystal packing of 4,4'-diiodo-trans-stilbene in thin films is characterized by π-stacking arrangements that facilitate charge transport between adjacent molecules. The iodine atoms create additional intermolecular interactions that can enhance film stability and improve charge carrier pathways [17] [13]. These interactions result in improved device performance compared to analogous compounds without halogen substituents.

Organic Photovoltaic Applications

The broad absorption spectrum and favorable energy levels of 4,4'-diiodo-trans-stilbene make it suitable for organic photovoltaic applications as both donor and acceptor materials. The compound exhibits strong absorption in the near-UV and visible regions, with extinction coefficients exceeding 10⁴ M⁻¹cm⁻¹ [18] [19].

Solar cell devices incorporating 4,4'-diiodo-trans-stilbene have demonstrated power conversion efficiencies up to 5.67% under standard test conditions. The enhanced performance compared to unsubstituted stilbene derivatives is attributed to improved light harvesting efficiency and optimized energy level alignment [18] [19]. The heavy atom effect of iodine also contributes to enhanced intersystem crossing, which can improve exciton dissociation efficiency.

The processability of 4,4'-diiodo-trans-stilbene from common organic solvents enables the fabrication of large-area photovoltaic devices using solution-coating techniques. This processing advantage, combined with the compound's stability and electronic properties, makes it a promising candidate for low-cost renewable energy applications [18] [19].

Light-Emitting Diode Applications

The luminescent properties of 4,4'-diiodo-trans-stilbene have been extensively investigated for organic light-emitting diode (OLED) applications. The compound exhibits blue fluorescence with emission maxima in the 420-460 nm region, making it suitable for blue OLED emitters [20] [21].

The heavy atom effect of iodine substituents influences the emission characteristics by facilitating spin-orbit coupling and enhancing the intersystem crossing rate. While this effect can reduce fluorescence quantum yield, it also enables the utilization of triplet excitons through thermally activated delayed fluorescence mechanisms [21] [22]. Device studies have shown that OLEDs incorporating 4,4'-diiodo-trans-stilbene can achieve external quantum efficiencies exceeding 15% with excellent color purity.

The thermal stability of 4,4'-diiodo-trans-stilbene ensures long operational lifetimes for OLED devices, with T₉₀ lifetimes (time to 90% initial brightness) exceeding 1000 hours at 100 cd/m² initial brightness [20] [21]. The compound's resistance to photochemical degradation makes it particularly suitable for high-brightness applications where device stability is critical.

Research Findings and Performance Data

Extensive research has established comprehensive performance benchmarks for 4,4'-diiodo-trans-stilbene across its various applications. In coordination polymer applications, the compound demonstrates exceptional halogen bonding capabilities with interaction energies ranging from 15-25 kJ/mol for C-I···N interactions. The resulting materials exhibit permanent porosity with surface areas exceeding 800 m²/g and thermal stability up to 300°C [3] [4].

For photoresponsive applications, quantum yields for photoisomerization range from 0.35 to 0.55, significantly higher than many conventional photoswitches. The photoisomerization process exhibits excellent reversibility over thousands of cycles with minimal degradation [11]. The wavelength selectivity allows for precise control of switching behavior using specific excitation wavelengths.

In organic electronics applications, field-effect transistors based on 4,4'-diiodo-trans-stilbene achieve mobilities exceeding 10⁻³ cm²/V·s with on/off ratios greater than 10⁴. Solar cell devices demonstrate power conversion efficiencies up to 5.67%, while OLED applications achieve external quantum efficiencies exceeding 15% with operational lifetimes over 1000 hours [18] [19] [13].

The compound's electronic properties include a band gap of 2.8-3.2 eV, oxidation potential of +1.2 to +1.5 V versus SCE, and reduction potential of -1.8 to -2.2 V versus SCE. These values position 4,4'-diiodo-trans-stilbene as a versatile material suitable for a wide range of electronic applications [15] [16].

Processing characteristics are favorable across all applications, with good solubility in common organic solvents and excellent film-forming properties. The compound's stability under ambient conditions and resistance to photochemical degradation make it suitable for practical device applications [17] [13].

XLogP3

5.5

Wikipedia

1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene

Dates

Last modified: 08-19-2023

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